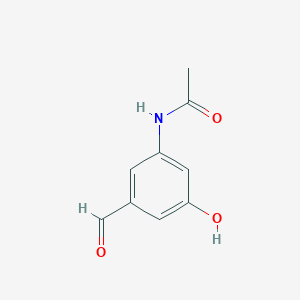
2-Tert-butyl-3-cyclopropoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-cyclopropoxy-5-methylpyridine is an organic compound with the molecular formula C13H19NO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-5-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Tert-butyl-3-cyclopropoxy-5-methylpyridine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-3-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine: A positional isomer with the cyclopropoxy group at a different position on the pyridine ring.
2-Tert-butyl-3-cyclopropylpyridine: Lacks the methyl group present in 2-Tert-butyl-3-cyclopropoxy-5-methylpyridine.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-5-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-7-11(15-10-5-6-10)12(14-8-9)13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
ZPEILWSRQFMXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


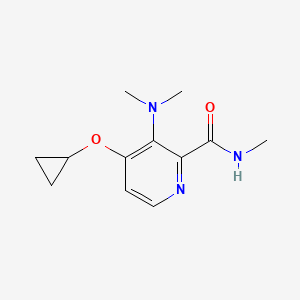
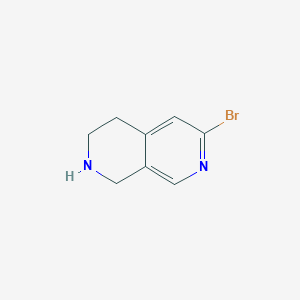



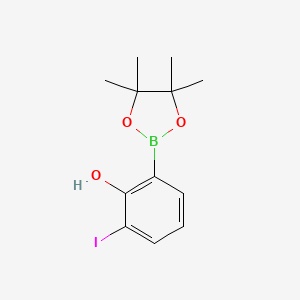
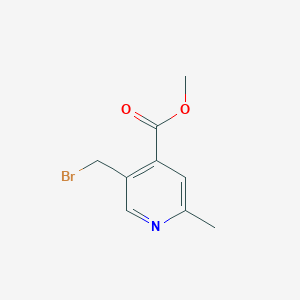

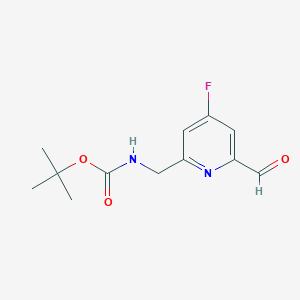
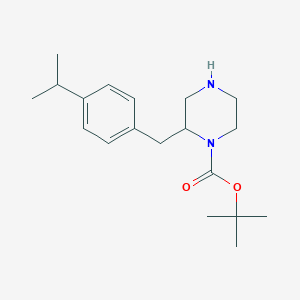
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


